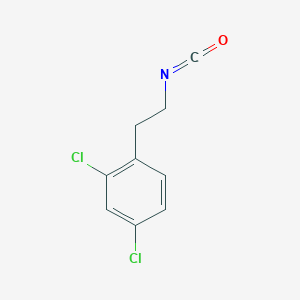

2,4-Dichlorophenethyl isocyanate

Description

2,4-Dichlorophenethyl isocyanate is an aromatic isocyanate compound characterized by a phenethyl group (a benzene ring bonded to an ethyl chain) substituted with chlorine atoms at the 2- and 4-positions of the benzene ring and an isocyanate (-NCO) functional group attached to the terminal carbon of the ethyl chain. This structure combines the electron-withdrawing effects of chlorine substituents with the reactivity of the isocyanate group, making it a candidate for applications in polymer synthesis, agrochemicals, or pharmaceuticals.

Properties

IUPAC Name |

2,4-dichloro-1-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-8-2-1-7(9(11)5-8)3-4-12-6-13/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBPHFFZTSTTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407792 | |

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-41-6 | |

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichlorophenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosgenation of 2,4-Dichloroaniline

The most prevalent and classical method for synthesizing 2,4-Dichlorophenethyl isocyanate is the phosgenation of 2,4-dichloroaniline or related amine precursors. This involves reacting the amine with phosgene (COCl2), a highly toxic and reactive reagent, to convert the amine group into the isocyanate group.

-

$$

\text{2,4-Dichloroaniline} + \text{Phosgene} \rightarrow \text{2,4-Dichlorophenethyl isocyanate} + \text{HCl}

$$ The reaction typically requires controlled temperature conditions to manage the exothermic nature and to minimize side reactions.

Solvents such as o-dichlorobenzene, toluene, or dimethylbenzene are used to dissolve the amine and moderate the reaction environment.

The phosgene is often used in excess (e.g., 3-4 equivalents) to drive the reaction to completion.

The reaction mixture is heated in stages, starting from low temperatures (around 0 °C) to higher temperatures (up to 150 °C) to facilitate the conversion of intermediates to the final isocyanate product.

By-products such as hydrogen chloride (HCl) are removed continuously to shift the equilibrium.

Two-Step Phosgenation Process

A refined method involves a two-step phosgenation reaction under low and high temperature phases to improve yield and purity:

Step 1: Low-temperature phosgenation where the amine reacts with phosgene to form intermediate acyl chlorides and hydrochloride salts.

Step 2: High-temperature treatment to decompose intermediates into the isocyanate product.

This method reduces side reactions and improves overall efficiency, achieving product purities over 98% and yields exceeding 97% based on the amine starting material.

Detailed Process Parameters and Data

The following table summarizes typical reaction conditions and outcomes from industrial-scale preparations based on patent literature and research data:

| Parameter | Typical Range / Value | Notes |

|---|---|---|

| Solvent | o-Dichlorobenzene, toluene, xylene | Non-reactive with phosgene |

| Amine concentration in solvent | 10–30 wt% | Ensures manageable viscosity and reactivity |

| Phosgene to amine mole ratio | 3.5–4:1 | Excess phosgene to drive reaction |

| Reaction temperature (low temp) | -10 to 0 °C | Controls exotherm, forms intermediates |

| Reaction temperature (high temp) | 110 to 150 °C | Converts intermediates to isocyanate |

| Heating rate | 5–20 °C/hour | Controlled to avoid side reactions |

| Reaction time (low temp phase) | 1–5 hours | Ensures complete intermediate formation |

| Reaction time (high temp phase) | 1–5 hours | Completes conversion to isocyanate |

| Product purity | >98% | By chromatographic or spectroscopic analysis |

| Overall yield | >97% (based on amine) | High efficiency with solvent recycling |

Representative Industrial Preparation Example

An industrial-scale preparation example is as follows:

Dissolve 4-dichlorophenethylamine (bulk powder) in orthodichlorobenzene at 12–30 wt% concentration.

Cool the reaction vessel to 0 °C and slowly add phosgene (approx. 4 equivalents).

Drip the amine solution into the phosgene-containing solvent over 1.5–2 hours with stirring.

Maintain low temperature for 1–5 hours to form intermediates.

Gradually heat the mixture to 135–150 °C at a rate of 10–20 °C/hour.

Continue stirring at high temperature for 1–3 hours to complete the reaction.

Remove solvent and by-products by distillation under reduced pressure.

Purify the product by rectification to obtain 2,4-Dichlorophenethyl isocyanate with >98% purity.

Recycle solvents and unreacted phosgene to improve process economy and reduce waste.

Alternative and Emerging Methods

Due to the toxicity and handling difficulties of phosgene, alternative methods are under investigation:

Use of carbonyl diimidazole , dimethyl carbonate , or urea derivatives to generate carbamate intermediates that can be thermally decomposed to isocyanates.

Catalytic systems involving tertiary amines or metal salts to facilitate isocyanate formation without direct phosgene use.

However, these methods are less established for 2,4-Dichlorophenethyl isocyanate and currently have lower yields or require more complex purification.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Phosgenation of 2,4-dichloroaniline | 2,4-Dichloroaniline, Phosgene | Low temp (0 °C) + high temp (150 °C) | >97 | >98 | Industrial standard, high yield |

| Two-step phosgenation | Same as above | Controlled temp stages | >97 | >98 | Reduces side reactions, improves purity |

| Alternative carbamate route | Carbamate precursors, catalysts | Thermal decomposition | Variable | Variable | Emerging, less common |

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenethyl isocyanate undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to form an amine and carbon dioxide.

Alcoholysis: Reacts with alcohols to form carbamates (urethanes).

Aminolysis: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts.

Amines: Primary and secondary amines react readily under mild conditions.

Major Products

Carbamates: Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2,4-Dichlorophenethyl isocyanate serves as a key intermediate in the synthesis of various pharmaceuticals. Its ability to react with amines allows the formation of urea derivatives, which are crucial in developing drugs for treating conditions such as cancer and inflammation. Research has indicated that derivatives of this compound exhibit anti-cancer properties, contributing to ongoing studies in medicinal chemistry .

Case Study: Anti-Cancer Compounds

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel urea derivatives from 2,4-Dichlorophenethyl isocyanate that demonstrated significant cytotoxic activity against several cancer cell lines. The findings suggest that further exploration of these derivatives could lead to new therapeutic agents .

Agrochemical Applications

Pesticide Development

The compound is also utilized in the agrochemical industry for developing herbicides and insecticides. Its reactivity allows it to form various derivatives that can inhibit plant growth or target specific pests effectively.

Case Study: Herbicide Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing 2,4-Dichlorophenethyl isocyanate showed enhanced efficacy against common weeds compared to traditional herbicides. This study provided insights into optimizing application rates and formulations for better environmental safety and effectiveness .

Polymer Chemistry

Production of Polyurethanes

In polymer chemistry, 2,4-Dichlorophenethyl isocyanate is used as a building block for synthesizing polyurethanes. Its incorporation into polyurethane formulations improves mechanical properties and thermal stability.

| Application | Details |

|---|---|

| Polyurethane Foams | Used to create flexible and rigid foams for furniture and insulation. |

| Coatings and Adhesives | Enhances durability and chemical resistance in coatings and adhesives. |

Environmental Impact Studies

Research has also focused on the environmental impact of 2,4-Dichlorophenethyl isocyanate due to its potential toxicity and reactivity. Studies have shown that exposure to this compound can lead to adverse health effects, including respiratory issues and skin irritation . Consequently, understanding its environmental fate and degradation pathways has become essential for regulatory compliance.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

The reactivity, physical properties, and applications of aromatic isocyanates are heavily influenced by substituent type, position, and electronic effects. Below is a detailed comparison of 2,4-dichlorophenethyl isocyanate with key analogues:

Structural and Electronic Effects

Isocyanate

- Molecular Formula: C₉H₆Cl₂NO (estimated).

- Substituents : Two chlorine atoms at the 2- and 4-positions on the benzene ring; an isocyanate group on the ethyl chain.

- Reactivity : The chlorine atoms are electron-withdrawing, increasing the electrophilicity of the isocyanate group, which enhances reactivity with nucleophiles (e.g., amines, alcohols). The ethyl chain may reduce steric hindrance compared to bulkier substituents.

- Applications: Potential use in polyurethane formulations or as a crosslinker in specialty polymers requiring chemical resistance .

2,3-Dichlorophenyl Isocyanate (CAS RN: 25550-53-2)

- Molecular Formula: C₇H₃Cl₂NO.

- Substituents : Chlorine atoms at the 2- and 3-positions on the benzene ring; isocyanate group directly attached to the ring.

- The electron-withdrawing effect remains strong.

- Key Data : Molecular weight = 188.01 g/mol; ChemSpider ID 30587 .

4-Chloro-2-fluorophenyl Isocyanate (CAS RN: 69922-26-5)

- Molecular Formula: C₇H₃ClFNO.

- Substituents : Chlorine at the 4-position and fluorine at the 2-position on the benzene ring.

- However, steric effects are minimal.

- Safety : Classified as toxic/corrosive, requiring careful handling .

4-Chloro-2-methylphenyl Isocyanate (CAS RN: 37408-18-7)

- Molecular Formula: C₈H₆ClNO.

- Substituents : Chlorine at the 4-position and methyl (-CH₃) at the 2-position.

- Reactivity : The methyl group is electron-donating, reducing the electrophilicity of the isocyanate group. This decreases reactivity compared to chlorine- or fluorine-substituted analogues.

- Key Data : Molecular weight = 167.59 g/mol .

2-(Chloromethyl)phenyl Isocyanate (CAS RN: 52986-66-0)

- Molecular Formula: C₈H₆ClNO.

- Substituents : Chloromethyl (-CH₂Cl) group at the 2-position.

- Reactivity : The chloromethyl group introduces both steric bulk and electron withdrawal, leading to high reactivity. Proximity of the Cl atom to the isocyanate group may facilitate unique reaction pathways.

- Applications : Used in polymer crosslinking due to dual functionality .

Comparative Data Table

Key Trends and Insights

Substituent Position :

- 2,4-Dichloro substitution is common in agrochemicals due to balanced electronic effects and stability. Comparatively, 2,3-dichloro isomers may exhibit reduced reactivity due to steric constraints .

- Fluorine substitution (e.g., 4-chloro-2-fluoro) enhances electrophilicity but may increase toxicity .

Functional Group Effects :

- Ethyl-linked isocyanates (e.g., 2,4-dichlorophenethyl) offer flexibility in polymer backbones, whereas phenyl-bound isocyanates (e.g., 2,3-dichlorophenyl) are more rigid .

- Chloromethyl groups enable bifunctional reactivity, useful in crosslinking applications .

Safety and Handling :

- Chlorinated isocyanates generally require stringent safety protocols due to corrosivity and toxicity. Fluorinated variants may pose additional inhalation hazards .

Biological Activity

2,4-Dichlorophenethyl isocyanate (DCPI) is a chemical compound that belongs to the isocyanate family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, antitumor, and toxicological effects, supported by data tables and research findings.

2,4-Dichlorophenethyl isocyanate has the molecular formula C₉H₈Cl₂N₄O and is characterized by its reactive isocyanate group. This reactivity allows it to interact with various biological molecules, leading to different biological activities.

Antimicrobial Activity

Research indicates that 2,4-Dichlorophenethyl isocyanate exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that DCPI can inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi, making it a potential candidate for developing new antimicrobial agents .

Antitumor Activity

Studies have shown that 2,4-Dichlorophenethyl isocyanate possesses antitumor properties. It has been evaluated in vitro against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line .

Toxicological Effects

Despite its potential therapeutic uses, 2,4-Dichlorophenethyl isocyanate also poses significant health risks. It has been associated with respiratory issues and skin sensitization.

- Respiratory Effects : Exposure to isocyanates can lead to occupational asthma. A study found that workers exposed to low concentrations of isocyanates had a higher incidence of asthma symptoms .

- Skin Irritation : Contact with DCPI can cause severe skin irritation and allergic reactions in sensitized individuals .

Case Studies

A notable case study involved workers in a manufacturing plant where DCPI was used. Among 100 exposed workers, 20 developed respiratory symptoms consistent with asthma. The study highlighted the importance of monitoring exposure levels and implementing safety measures in workplaces handling isocyanates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.